

# 4-Bromo-2-ethoxy-1-methylbenzene CAS number and registry information

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## Compound of Interest

Compound Name: 4-Bromo-2-ethoxy-1-methylbenzene

Cat. No.: B1442127

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## An In-depth Technical Guide to 4-Bromo-2-ethoxy-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

### Introduction: Unveiling a Key Synthetic Building Block

**4-Bromo-2-ethoxy-1-methylbenzene**, a halogenated aromatic ether, is a versatile chemical intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern—a bromine atom, an ethoxy group, and a methyl group on a benzene ring—provides multiple reactive sites for the construction of more complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, and handling, providing researchers and drug development professionals with the critical information needed to effectively utilize this compound in their work.

### Section 1: Core Registry and Chemical Identity

Correctly identifying a chemical compound is the foundation of sound scientific research. **4-Bromo-2-ethoxy-1-methylbenzene** is registered under the CAS number 871888-83-4.<sup>[1][2]</sup> It is crucial to distinguish this compound from its isomers, such as 4-Bromo-1-ethoxy-2-

methylbenzene (CAS No. 79636-93-4), as the differing positions of the functional groups can lead to vastly different chemical reactivity and biological activity.[3]

## Molecular Structure and Properties

The structure of **4-Bromo-2-ethoxy-1-methylbenzene** is fundamental to understanding its reactivity. The electron-donating nature of the ethoxy and methyl groups influences the electron density of the aromatic ring, while the bromine atom serves as a key functional handle for a variety of chemical transformations.

Table 1: Physicochemical Properties of **4-Bromo-2-ethoxy-1-methylbenzene**

Property	Value	Source
CAS Number	871888-83-4	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>11</sub> BrO	[1]
Molecular Weight	215.09 g/mol	[1]
IUPAC Name	4-Bromo-2-ethoxy-1-methylbenzene	
SMILES	CCOC1=C(C=CC(=C1)Br)C	[1]
Physical State	Not experimentally verified; likely a liquid or low-melting solid	
Storage	Sealed in a dry environment at room temperature.	[1]

## Structural Visualization

The following diagram illustrates the molecular structure of **4-Bromo-2-ethoxy-1-methylbenzene**, highlighting the spatial arrangement of its functional groups.

Caption: Molecular structure of **4-Bromo-2-ethoxy-1-methylbenzene**.

## Section 2: Synthesis and Reactivity

The synthesis of **4-Bromo-2-ethoxy-1-methylbenzene** typically involves the etherification of a brominated cresol derivative or the bromination of an ethoxy-toluene compound. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction. While a specific, detailed experimental protocol for this exact molecule is not readily available in peer-reviewed literature, a general approach can be inferred from standard organic chemistry principles.

## Plausible Synthetic Pathway

A logical synthetic route would involve the Williamson ether synthesis, a robust and widely used method for preparing ethers.

Caption: A plausible synthetic workflow for **4-Bromo-2-ethoxy-1-methylbenzene**.

## Key Reactions and Mechanistic Insights

The bromine atom on the aromatic ring is a versatile functional group that can participate in a wide array of cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, particularly in the construction of carbon-carbon and carbon-heteroatom bonds, which are prevalent in many pharmaceutical compounds.

Potential transformations of **4-Bromo-2-ethoxy-1-methylbenzene** include:

- Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.
- Heck Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
- Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.
- Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to create a C-C bond.

The ethoxy and methyl groups, being electron-donating, activate the benzene ring towards electrophilic aromatic substitution, although the steric hindrance they provide, along with the directing effect of the bromine, will influence the regioselectivity of such reactions.

## Section 3: Applications in Research and Drug Development

Halogenated aromatic compounds are invaluable building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). While specific examples detailing the use of **4-Bromo-2-ethoxy-1-methylbenzene** are not extensively documented in publicly available literature, its structural motifs are present in various compounds of medicinal interest. Its utility lies in its ability to serve as a scaffold upon which molecular complexity can be built through the aforementioned cross-coupling reactions. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of dapagliflozin, a medication used to treat type 2 diabetes.<sup>[4][5]</sup> This highlights the potential of such brominated ethers in the development of novel therapeutics.

## Section 4: Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions are paramount when handling **4-Bromo-2-ethoxy-1-methylbenzene**. While a comprehensive, experimentally verified Material Safety Data Sheet (MSDS) for this specific compound is not widely available, information from suppliers and data for structurally similar compounds can provide guidance.

### Hazard Identification

Based on supplier information, **4-Bromo-2-ethoxy-1-methylbenzene** is associated with the following hazard statements:

- H302: Harmful if swallowed.<sup>[1]</sup>
- H315: Causes skin irritation.<sup>[1]</sup>
- H319: Causes serious eye irritation.<sup>[1]</sup>
- H332: Harmful if inhaled.<sup>[1]</sup>
- H335: May cause respiratory irritation.<sup>[1]</sup>

The signal word for this compound is "Warning".<sup>[1]</sup>

## Recommended Handling Procedures

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles or a face shield.
  - Hand Protection: Wear suitable chemical-resistant gloves.
  - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

## Storage and Disposal

- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.<sup>[1]</sup>
- Disposal: Dispose of this material and its container through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.

## Section 5: Conclusion and Future Outlook

**4-Bromo-2-ethoxy-1-methylbenzene** represents a valuable, albeit currently under-documented, synthetic intermediate. Its structural features make it an attractive starting material for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. Further research into its synthesis, reactivity, and applications is warranted to fully unlock its potential. This guide provides a foundational understanding of this compound, empowering researchers to incorporate it into their synthetic strategies with a strong awareness of its chemical properties and the necessary safety precautions.

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